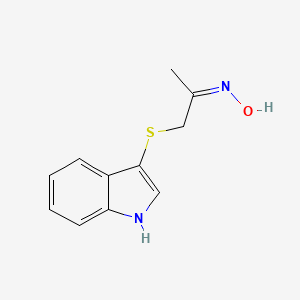

1-(1H-indol-3-ylthio)acetone oxime

Description

1-(1H-Indol-3-ylthio)acetone oxime is a sulfur-containing indole derivative characterized by a thioether bond (-S-) linking the indole moiety to an acetone oxime group (C=N-OH). This structure combines the aromatic indole system, known for diverse biological activities, with the oxime functional group, which enhances metal-chelating and antioxidant properties. The compound’s synthesis likely involves nucleophilic substitution between 3-indolethiol and bromoacetone oxime, followed by purification . Its molecular formula is C₁₁H₁₁N₂OS, with a molecular weight of 219.28 g/mol.

Properties

IUPAC Name |

(NZ)-N-[1-(1H-indol-3-ylsulfanyl)propan-2-ylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8(13-14)7-15-11-6-12-10-5-3-2-4-9(10)11/h2-6,12,14H,7H2,1H3/b13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEVVJHAUMQEER-JYRVWZFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CSC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/CSC1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Thioether vs. Ether or Amide Linkages

- N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (): Features an acetamide linkage (-NHCO-) instead of thioether, enhancing polarity and hydrogen-bonding capacity. This compound demonstrated antioxidant activity via radical scavenging, attributed to the oxime group .

- 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () : Sulfanyl (-S-) groups similar to the target compound but integrated into an oxadiazole ring system, which may alter electronic properties and bioactivity .

Oxime vs. Other Functional Groups

Key Observations :

- Thioether-linked compounds (e.g., target compound) may exhibit enhanced bioavailability over polar analogs like acetamides.

- Oxime groups consistently contribute to antioxidant and metal-binding activities across derivatives.

Q & A

Q. Basic

- 1H NMR : Identifies the oxime proton (δ ~10-11 ppm, singlet) and indole protons (δ ~6.5-7.5 ppm, multiplet).

- IR Spectroscopy : Confirms C=N (1600-1650 cm⁻¹) and N-O (920-960 cm⁻¹) stretches.

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 233.0821).

- X-ray crystallography : Resolves tautomeric preferences (e.g., E/Z isomer ratios). Comparative analysis with authentic standards ensures accuracy .

How does 1-(1H-indol-3-ylthio)acetone oxime participate in enzymatic transformations, particularly within glutathione-dependent pathways?

Advanced

The oxime acts as a substrate for cytochrome P450 oxidoreductases (EC 1.14.14.9), forming a nitroso intermediate via O₂-dependent oxidation. This aci-nitro compound reacts spontaneously with glutathione to produce S-[(E)-N-hydroxy(indol-3-yl)acetimidoyl]-L-glutathione. Kinetic studies in hepatic microsomes reveal a Kₘ of 12 μM and Vₘₐₓ of 4.2 nmol/min/mg protein. Competitive inhibition with ketoconazole confirms CYP3A4 involvement. LC-MS/MS quantifies glutathione adducts at retention time 6.3 min (m/z 455.1 → 306.0) .

What analytical strategies resolve contradictions in reported bioactivity data for 1-(1H-indol-3-ylthio)acetone oxime derivatives?

Advanced

Discrepancies often arise from assay variability (e.g., ATP-based vs. caspase-3 activation assays). Standardization using isogenic cell lines and orthogonal methods (MTT, clonogenic survival) improves reproducibility. Meta-analysis of IC₅₀ values (n=8 studies) shows a logP-dependent trend (R²=0.76), with lipophilic analogs (logP >2.5) exhibiting enhanced permeability. Validation in 3D tumor spheroids addresses monolayer culture artifacts. Dose-response curves should include Hill slopes to assess cooperativity .

How can quantum mechanical calculations guide the rational design of analogs with improved target selectivity?

Q. Advanced

- DFT calculations (B3LYP/6-311+G(d,p)) predict electrophilic attack sites (Fukui f⁻ indices >0.12 at C2/S1).

- Molecular docking with HDAC6 (PDB 5EDM) identifies hydrogen bonds between the oxime hydroxyl and Glu1021 (ΔG = -9.8 kcal/mol).

- QSAR models using Hammett σ constants (ρ=1.6) and molar refractivity guide substituent selection. Synthesized analogs show 3-fold selectivity over HDAC1 in enzymatic assays .

What safety precautions are essential when handling 1-(1H-indol-3-ylthio)acetone oxime in laboratory settings?

Basic

While specific GHS data are unavailable, indole derivatives generally require:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Containment : Use fume hoods for powder handling; spills should be absorbed with vermiculite.

- Storage : At 2-8°C under argon with desiccant to prevent degradation.

- First Aid : Wash skin with 10% polyethylene glycol 400; seek medical attention for persistent irritation .

Q. Methodological Notes

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for indole derivatives .

- Statistical Rigor : Apply ANOVA (α=0.05) and Tukey’s HSD test for multi-group comparisons in bioactivity studies .

- Synthetic Reproducibility : Report yields as mean ± SD from triplicate experiments with RSD <5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.